molecular formula C14H26N2O3 B6800595 N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B6800595
M. Wt: 270.37 g/mol
InChI Key: SGSPNCXLWGYQIY-UHFFFAOYSA-N
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Description

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide is a complex organic compound that features both an oxetane ring and a piperidine ring in its structure. The presence of these rings makes it a valuable molecule in medicinal chemistry due to its potential biological activities and its ability to serve as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the oxetane ring. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin . The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide
  • N-[(3-ethyloxetan-3-yl)methyl]-2-(ethoxymethyl)piperidine-1-carboxamide

Uniqueness

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide is unique due to the specific combination of the oxetane and piperidine rings, which imparts distinct physicochemical properties and biological activities. This combination can lead to improved stability, solubility, and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-3-14(10-19-11-14)9-15-13(17)16-7-5-4-6-12(16)8-18-2/h12H,3-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSPNCXLWGYQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CNC(=O)N2CCCCC2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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